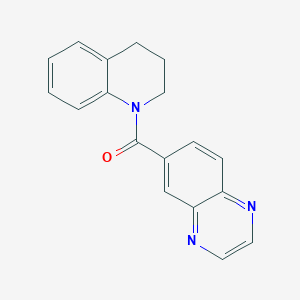

Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone typically involves the condensation of quinoxaline derivatives with tetrahydroquinoline derivatives under specific reaction conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-6-carboxylic acid, while reduction may yield tetrahydroquinoline derivatives .

Applications De Recherche Scientifique

Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone involves its interaction with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Quinoxaline: A parent compound with a similar structure but lacking the tetrahydroquinoline moiety.

Quinoline: Another heterocyclic compound with a benzene ring fused to a pyridine ring.

Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.

Uniqueness: Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone is unique due to its specific combination of quinoxaline and tetrahydroquinoline moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Activité Biologique

Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including anticancer properties, antibacterial effects, and its potential as an inhibitor of various biological pathways.

Chemical Structure and Synthesis

Quinoxaline derivatives, including this compound, are synthesized through various methods that often involve cyclization reactions. The structural features of these compounds significantly influence their biological activity. For instance, modifications at the nitrogen or carbon positions can enhance or diminish their therapeutic effects.

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of quinoxaline derivatives. For example:

- Compound 13d , a related derivative, exhibited remarkable antiproliferative activity against cervical cancer (HeLa), human hepatoma (SMMC-7721), and leukemia (K562) cell lines with IC50 values of 0.126 μM, 0.071 μM, and 0.164 μM respectively .

- The mechanism of action involves inhibition of tubulin polymerization and induction of apoptosis in cancer cells .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 13d | HeLa | 0.126 |

| 13d | SMMC-7721 | 0.071 |

| 13d | K562 | 0.164 |

Antibacterial and Antiviral Properties

Quinoxaline derivatives have also shown promising antibacterial and antiviral activities:

- A study evaluated the anti-HIV activity of several quinoxaline compounds. Notably, compound 3 demonstrated an EC50 value of 3.1 nM against HIV reverse transcriptase, indicating strong antiviral potential .

- The selectivity index (SI) for compound 3 was significantly higher than that of the reference drug NVP, suggesting a favorable therapeutic profile .

Table 2: Antiviral Activity of Quinoxaline Compounds

| Compound | Target Virus | EC50 (nM) | CC50 (nM) | SI |

|---|---|---|---|---|

| NVP | HIV | 6.7 | 96171 | 14353 |

| 3 | HIV | 3.1 | 98576 | 31798 |

| 12 | HIV | 1576 | 116818 | - |

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is closely related to their chemical structure:

- Electron-donating groups at specific positions on the quinoxaline ring enhance anticancer activity.

- Conversely, electron-withdrawing groups tend to decrease biological efficacy .

Case Studies

Recent investigations into the pharmacological properties of quinoxaline derivatives have highlighted their potential as therapeutic agents:

- Study on Anticancer Properties : A series of novel quinoxaline derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The study concluded that specific substitutions on the quinoxaline ring significantly influenced anticancer potency.

- Antiviral Screening : A comprehensive screening of quinoxaline compounds against HIV revealed that certain derivatives not only inhibited viral replication but also exhibited low cytotoxicity in non-infected cells.

Propriétés

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl(quinoxalin-6-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c22-18(14-7-8-15-16(12-14)20-10-9-19-15)21-11-3-5-13-4-1-2-6-17(13)21/h1-2,4,6-10,12H,3,5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUWQJNIYZWWSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.